

# Kemptide: A Technical Guide for Researchers

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## Compound of Interest

Compound Name:	Kemptide
Cat. No.:	B7802211

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This technical guide provides an in-depth overview of **Kemptide**, a synthetic heptapeptide crucial for studying cAMP-dependent protein kinase (PKA) activity. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, its role in cell signaling, and comprehensive experimental protocols.

## Core Properties of Kemptide

**Kemptide** is a well-characterized peptide that serves as a specific and efficient substrate for PKA.<sup>[1][2]</sup> Its sequence, Leu-Arg-Arg-Ala-Ser-Leu-Gly, contains the consensus phosphorylation site for PKA.<sup>[3]</sup> The serine residue within this sequence is the specific site of phosphorylation by the kinase.

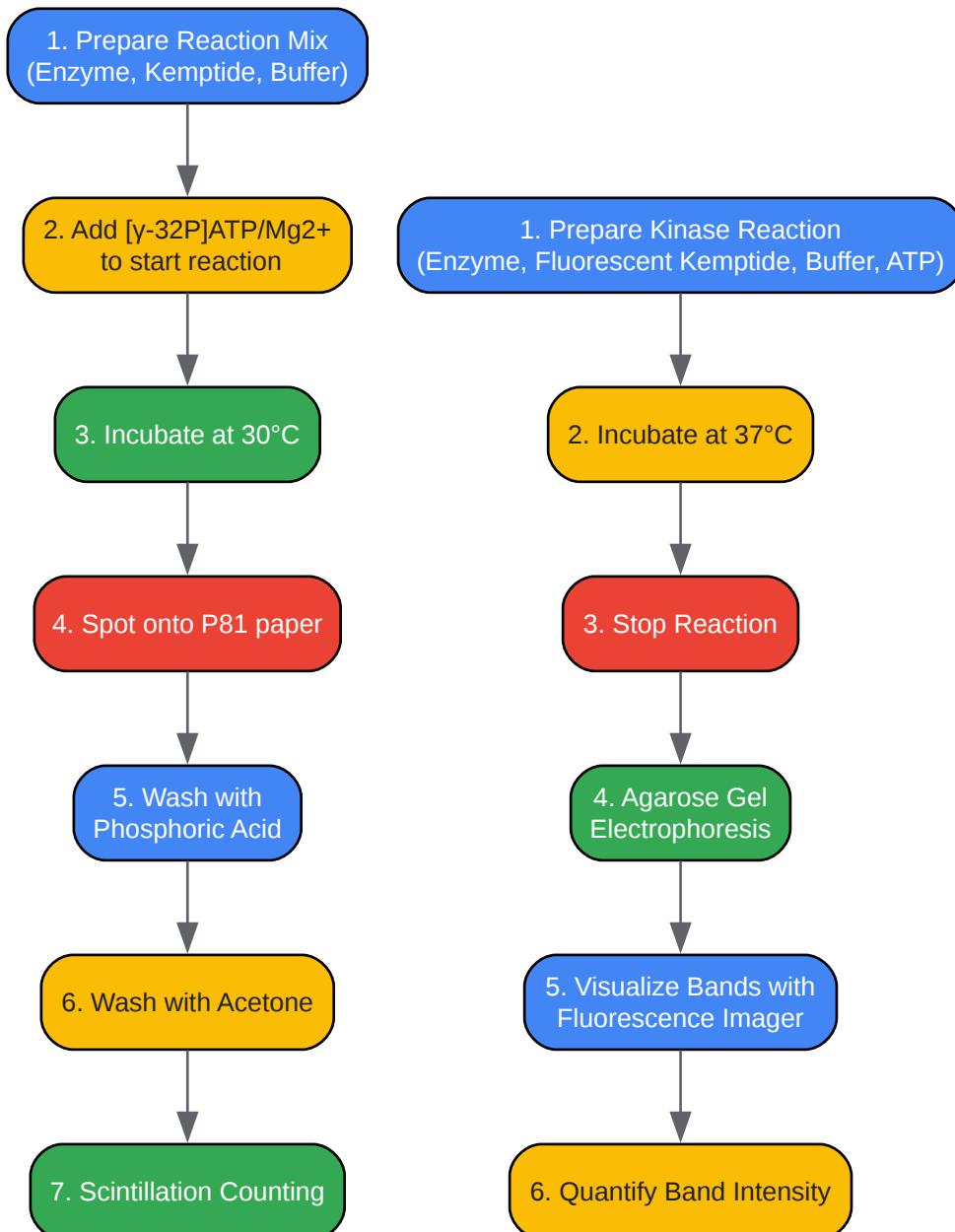
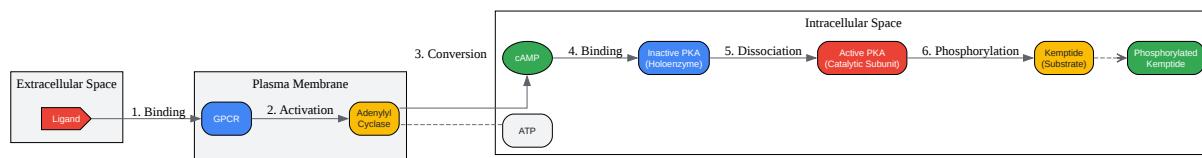
A summary of **Kemptide**'s key quantitative data is presented below for easy reference.

Property	Value	Source
Molecular Formula	C32H61N13O9	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	771.91 g/mol	
Alternative Molecular Weight	771.92 g/mol	
Alternative Molecular Weight	772 Da	
Purity	≥97%	
Sequence	Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG)	
K <sub>m</sub> for PKA	16 μM	

## Kemptide in the PKA Signaling Pathway

**Kemptide** is not a naturally occurring signaling molecule but rather a tool used to assay the activity of Protein Kinase A (PKA), a key enzyme in the cAMP signaling pathway. This pathway is a critical intracellular signal transduction cascade that responds to a wide variety of extracellular signals.

The canonical PKA signaling pathway begins with the activation of a G-protein-coupled receptor (GPCR) by an extracellular ligand. This activation leads to the stimulation of adenylyl cyclase, which then converts ATP into the second messenger, cyclic AMP (cAMP). cAMP subsequently binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. These catalytic subunits are then free to phosphorylate substrate proteins, such as **Kemptide** in an experimental setting, on their serine or threonine residues.



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## References

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